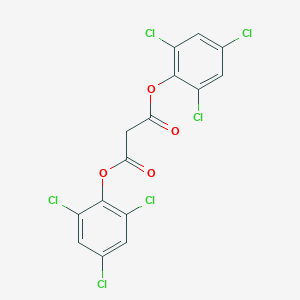

Bis(2,4,6-trichlorophenyl) malonate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

bis(2,4,6-trichlorophenyl) propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPCGKBOSFOHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382652 | |

| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15781-70-1 | |

| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Malonate Chemistry Research

Malonic acid and its derivatives, known as malonates, are fundamental in organic synthesis. wikipedia.org They are characterized by a methylene (B1212753) group flanked by two carbonyl groups, which imparts a notable acidity to the alpha-protons. wikipedia.org This feature allows for the ready formation of a carbanion, a key nucleophile in various carbon-carbon bond-forming reactions. wikipedia.org The malonic ester synthesis, a classic example, involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation to produce a substituted acetic acid. wikipedia.orgmasterorganicchemistry.com

Bis(2,4,6-trichlorophenyl) malonate belongs to a specific class of malonates where the ester groups are highly activated. Unlike less reactive analogs such as diethyl malonate, the trichlorophenyl groups are strong electron-withdrawing groups. This electronic effect significantly enhances the electrophilicity of the carbonyl carbons, making the compound an excellent acylating agent. nih.gov This heightened reactivity is particularly exploited in cyclocondensation reactions with various nucleophiles to construct complex ring systems. nih.gov

Historical Development and Significance of Activated Malonates

The quest for more efficient and selective synthetic methods has driven the development of "activated" malonates. While simple alkyl malonates like diethyl malonate are effective in many applications, their reactivity can be insufficient for certain transformations, often requiring harsh reaction conditions or strong bases. nih.govyoutube.com This limitation spurred chemists to design malonate derivatives with enhanced reactivity.

Among these, bis(2,4,6-trichlorophenyl) malonate and similar compounds have been referred to as "magic malonates" due to their exceptional utility in synthesizing six-membered heterocycles. nih.gov These reagents react readily with 1,3-dinucleophiles under thermal conditions, often by simple fusion in the melt at temperatures between 150-250°C, or in high-boiling solvents like diphenyl ether. nih.gov This reactivity profile contrasts sharply with that of diethyl malonate, which often gives very low yields in similar cyclocondensation reactions. nih.gov

The significance of these activated malonates lies in their ability to facilitate the synthesis of a wide array of "malonyl heterocycles," which are scaffolds present in many biologically active molecules. nih.gov However, it is worth noting that while highly effective, these reagents can be expensive and may have limited stability. nih.gov

Overview of Research Trajectories

Established Synthetic Pathways for this compound

This compound is a reactive malonic acid ester characterized by two 2,4,6-trichlorophenyl groups attached to a central malonate structure. Its synthesis is primarily achieved through esterification reactions involving malonic acid and 2,4,6-trichlorophenol.

Synthesis via Malonic Acid and Chlorophenols (e.g., with Phosphorus Oxychloride)

A prominent method for synthesizing this compound involves the reaction of malonic acid with 2,4,6-trichlorophenol. One established pathway utilizes phosphorus oxychloride (POCl₃) as a dehydrating and activating agent. In this process, a mixture of malonic acid, 2,4,6-trichlorophenol, and phosphorus oxychloride is heated under reflux. The reaction mixture is subsequently cooled and treated with a mixture of ice, water, and ether to precipitate the product, which is then collected by filtration.

Another common approach involves the use of oxalyl chloride to convert malonic acid into its more reactive acid chloride derivative, malonyl dichloride. researchgate.net This intermediate is then reacted with 2,4,6-trichlorophenol. researchgate.net The reaction is typically carried out in a solvent like dichloromethane. researchgate.net A base, such as triethylamine, may be added to neutralize the hydrochloric acid byproduct. A drop of dimethylformamide (DMF) can be used to facilitate the reaction. researchgate.net The final product is often purified by recrystallization from a suitable solvent like dichloromethane. researchgate.net

| Reactants | Reagents/Solvents | Key Conditions | Product |

| Malonic acid, 2,4,6-trichlorophenol | Phosphorus oxychloride | Reflux heating | This compound |

| Malonic acid | Oxalyl chloride, Dichloromethane, DMF | Room temperature | Malonyl dichloride (intermediate) |

| Malonyl dichloride, 2,4,6-trichlorophenol | Dichloromethane, Triethylamine (optional) | Room temperature, overnight stirring | This compound |

Alternative Synthetic Approaches (e.g., Substitution, Condensation Reactions)

Alternative synthetic strategies for this compound and its derivatives have also been explored. These methods often focus on improving reaction conditions or employing different activating agents. For instance, phosphorus pentoxide (P₂O₅) can be used as a dehydrating agent to directly couple malonic acid with 2,4,6-trichlorophenol in a one-pot synthesis, which avoids the need to isolate the acid chloride intermediate.

Furthermore, the use of silylated malonate derivatives, such as bis(trimethylsilyl) malonate, presents a moisture-tolerant alternative. This involves the silylation of malonic acid followed by transesterification with 2,4,6-trichlorophenol under mild conditions.

Condensation reactions involving Bis(2,4,6-trichlorophenyl) malonates are significant in the synthesis of various heterocyclic compounds. nih.gov For example, it reacts with 1,3-dinucleophiles to form six-membered malonyl heterocycles. nih.gov These reactions often occur in high-boiling solvents like bromobenzene (B47551) at elevated temperatures. nih.gov

Advanced Malonic Ester Synthesis Principles in Relation to Aryl Malonates

The unique electronic properties of this compound, a highly activated diester, influence its reactivity in advanced malonic ester synthesis.

Enolate Formation and Reactivity in Highly Activated Diesters

The presence of the electron-withdrawing 2,4,6-trichlorophenyl groups significantly increases the acidity of the methylene (B1212753) protons of the malonate core. This heightened acidity facilitates the formation of the corresponding enolate under relatively mild basic conditions. The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the two adjacent carbonyl groups.

The high electrophilicity of the carbonyl carbons in Bis(2,4,6-trichlorophenyl) malonates makes them excellent reagents for reactions with nucleophiles. nih.gov They are considered valuable, albeit expensive and somewhat unstable, reagents for cyclocondensation reactions. nih.gov

Alkylation Strategies for Substituted Bis(2,4,6-trichlorophenyl) Malonates

The generation of substituted Bis(2,4,6-trichlorophenyl) malonates can be achieved through the alkylation of the parent malonate. The enolate, formed as described above, can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Recent advancements in enantioselective phase-transfer catalysis have enabled the asymmetric α-alkylation of related malonate systems, leading to chiral malonates with high chemical yields and excellent enantioselectivities. nih.govfrontiersin.org This methodology, which utilizes a chiral phase-transfer catalyst, could potentially be adapted for the synthesis of chiral substituted Bis(2,4,6-trichlorophenyl) malonates. nih.govfrontiersin.org The synthesis of derivatives like Bis(2,4,6-trichlorophenyl) 2-ethylmalonate has been reported, demonstrating the feasibility of introducing alkyl groups to the malonate backbone. researchgate.net

Considerations for Large-Scale Synthesis and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors. Reagent selection is critical; for example, while oxalyl chloride is effective, its cost and handling requirements might be prohibitive on a large scale. Phosphorus oxychloride, while also requiring careful handling, is a common industrial reagent. google.comgoogle.com

Process parameters such as temperature control, reaction time, and solvent choice must be optimized to ensure high yields and purity while maintaining safety and cost-effectiveness. For instance, melt reactions at high temperatures (150–250°C) or refluxing in solvents like bromobenzene or diphenyl ether are potential strategies, though they require robust equipment and control systems. The moisture sensitivity of the compound necessitates anhydrous conditions throughout the process to prevent hydrolysis.

The purification of the final product is another key aspect. Recrystallization is a common laboratory technique, but for large-scale production, alternative methods like melt crystallization or distillation might be more efficient. researchgate.net The handling and disposal of byproducts and waste streams, such as hydrochloric acid and phosphorus-containing residues, must also be managed in an environmentally responsible manner.

Finally, ensuring the stability of the final product is important, as some reactive malonates can decompose over time. nih.gov Proper storage conditions, such as refrigeration and exclusion of moisture, are necessary to maintain the quality of this compound.

General Reactivity of this compound

The unique reactivity of this compound stems from the electronic properties of its ester groups. The presence of the electron-withdrawing 2,4,6-trichlorophenyl groups significantly increases the electrophilicity of the carbonyl carbons, making the molecule highly susceptible to nucleophilic attack.

Enhanced Reactivity ("Magic Malonate" Concept)

The term "Magic Malonate" refers to the remarkably high reactivity of this compound in comparison to simpler dialkyl malonates. vdoc.pub For instance, in cyclocondensation reactions with 1,3-dinucleophiles where diethyl malonate may provide yields of less than 5%, this compound often leads to significantly higher yields of the desired heterocyclic products. nih.gov This enhanced reactivity is attributed to the excellent leaving group ability of the 2,4,6-trichlorophenoxide ion, which is stabilized by the electron-withdrawing chlorine atoms on the phenyl ring. This property facilitates the nucleophilic acyl substitution reactions that are central to its utility in synthesis.

Role of Aryloxycarbonyl Ketene (B1206846) Formation at Elevated Temperatures

Many cyclocondensation reactions involving this compound are conducted at high temperatures, often in the range of 150-250°C, either in a melt or in high-boiling solvents like bromobenzene or diphenyl ether. nih.govmdpi.com Under these thermal conditions, it is proposed that the reaction may proceed through the formation of a highly reactive aryloxycarbonyl ketene intermediate. researchgate.net This intermediate is thought to form via the elimination of one molecule of 2,4,6-trichlorophenol. The ketene is then a powerful electrophile that can readily react with nucleophiles to form the cyclized product. This proposed mechanism helps to explain the successful formation of heterocycles even with less reactive nucleophiles at elevated temperatures. researchgate.net

Cyclocondensation Reactions with Dinucleophiles

A significant application of this compound is its use as a C3 synthon in cyclocondensation reactions with various dinucleophiles to construct six-membered heterocyclic rings. nih.gov

Synthesis of Six-Membered Heterocycles

The reaction of this compound with dinucleophiles provides a direct route to a range of six-membered heterocyclic systems, which are important scaffolds in medicinal chemistry.

This compound is an effective reagent for the synthesis of pyrimidone derivatives. For example, it can react with 2-aminopyridine derivatives to yield pyrido[1,2-a]pyrimidin-4-ones. google.comresearchgate.net This transformation highlights the utility of the malonate in constructing fused heterocyclic systems. A study has demonstrated its use in synthesizing pyrimidinone derivatives that have shown potential biological activities.

Table 1: Synthesis of Pyrimidone Derivatives

| Dinucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 3-Amino-3-dialkylaminopropenoates | 4-hydroxy-2-pyridone derivatives | Not specified | researchgate.net |

The synthesis of pyrido[1,2-a]quinazolines has also been accomplished using this compound. In a notable example, the reaction with 2-cyanomethylbenzimidazole in refluxing bromobenzene at 150°C leads to the formation of pyrido[1,2-a]benzimidazoles. nih.govmdpi.com This reaction showcases the ability of the "magic malonate" to facilitate cyclization with dinucleophiles containing both nitrogen and carbon nucleophilic centers. nih.gov

Table 2: Synthesis of Fused Heterocycles

| Dinucleophile | Product | Reaction Conditions | Reference |

|---|

Mechanistic Pathways of Cyclocondensation (e.g., Ketene Intermediates)

The cyclocondensation reactions involving this compound are believed to proceed through ketene intermediates, particularly at higher temperatures. mdpi.com For instance, in the reaction of 2-arylmalonates at temperatures exceeding 250°C, the formation of arylketene ester intermediates is proposed. mdpi.com This mechanism is supported by the observation that at lower temperatures (below 200°C), the initial step is the formation of an open-chain ester or amide with the liberation of one mole of alcohol. mdpi.com A higher temperature (above 250°C) is then required to eliminate the second mole of alcohol and generate the reactive ketene intermediate, which subsequently undergoes cyclization. mdpi.com

Influence of Reaction Conditions (Temperature, Solvents, Catalysis)

The outcome of cyclocondensation reactions with this compound is highly dependent on the reaction conditions.

Temperature: As previously mentioned, temperature plays a crucial role in these reactions. Most condensations are carried out thermally by fusing the reactants at high temperatures, typically between 150-250°C. mdpi.com The formation of ketene intermediates, which are key for certain cyclizations, is favored at temperatures above 250°C. mdpi.com

Solvents: The choice of solvent can also influence the reaction. High-boiling point solvents such as bromobenzene and diphenyl ether are often used to achieve the necessary reaction temperatures. mdpi.com The synthesis of this compound itself can be performed in dichloromethane. researchgate.net

Catalysis: While many reactions are performed thermally without a catalyst, catalytic conditions have been explored. For instance, the synthesis of certain quinoline (B57606) derivatives has been achieved using HClO₄ as a catalyst in boiling ethanol. researchgate.net The synthesis of this compound can be facilitated by the use of oxalyl chloride and a drop of DMF. researchgate.net

Table 2: Influence of Reaction Conditions

| Parameter | Condition | Effect | Reference |

| Temperature | 150-250°C | Promotes thermal cyclocondensation | mdpi.com |

| >250°C | Favors formation of ketene intermediates | mdpi.com | |

| Solvent | Bromobenzene, Diphenyl ether | High-boiling solvents for thermal reactions | mdpi.com |

| Dichloromethane | Used in the synthesis of the malonate reagent | researchgate.net | |

| Catalyst | HClO₄ | Used in the synthesis of some quinoline derivatives | researchgate.net |

| Oxalyl chloride/DMF | Facilitates the synthesis of the malonate reagent | researchgate.net |

Comparative Reactivity Studies

Comparative studies have shown that bis(2,4,6-trichlorophenyl) malonates are more reactive than other malonate esters, such as bis(trimethylsilyl) malonates. mdpi.com For example, while the former reacts readily with 2-cyanomethylbenzimidazole to yield pyrido[1,2-a]benzimidazoles, the latter only results in C-acylation without subsequent cyclization under similar conditions. mdpi.com This highlights the superior leaving group ability of the 2,4,6-trichlorophenoxy group, which facilitates the crucial cyclization step in the formation of these complex heterocyclic systems.

Evaluation of Alternative Reactive Malonates (e.g., Silyl (B83357) Malonates, Carbamimidoyl Malonates)

In the quest for more efficient and environmentally benign reagents, alternative reactive malonates such as silyl malonates and carbamimidoyl malonates have been investigated as potential replacements for chlorinated reagents like this compound.

Silyl Malonates:

Bis(trimethylsilyl) malonates have been explored as cyclocondensation agents. nih.gov However, their reactivity is not a direct substitute for that of bis(2,4,6-trichlorophenyl) malonates. nih.gov For example, the reaction of bis(trimethylsilyl) malonates with 2-cyanomethylbenzimidazole in refluxing bromobenzene resulted only in C-acylation rather than the desired cyclization to the nitrogen atom. nih.gov Silyl esters, in general, are more reactive than their alkyl counterparts and their reactivity can be tuned by the substituents on the silicon atom. core.ac.uk Despite their thermal stability, silyl malonates often require harsh conditions, such as pyrolysis, for activation in cyclocondensation reactions, and their silicon-based leaving groups are less effective than the trichlorophenyl group in facilitating nucleophilic substitution.

Carbamimidoyl Malonates:

The concept of using bis(carbamimidoyl) malonates as reactive intermediates has been considered, particularly in the context of peptide synthesis where similar structures are formed during the activation of carboxylic acids. nih.gov The succinimide-N-oxy group in related succinimidylates is known to be a good leaving group in reactions with nucleophiles. nih.gov Carbamates and their derivatives are widely used in organic synthesis due to their stability and ability to participate in hydrogen bonding. nih.gov While the direct use of bis(carbamimidoyl) malonates as cyclocondensation agents is an area of ongoing research, the principle of activating malonic acid in this manner suggests a potential pathway to avoid chlorinated reagents. nih.gov

Table 2: Evaluation of Alternative Reactive Malonates

| Malonate Derivative | Reactivity Profile | Advantages | Disadvantages |

|---|---|---|---|

| Bis(trimethylsilyl) malonate | Moderate reactivity; requires harsh conditions (e.g., pyrolysis) for cyclocondensation. | Thermally stable. | Less effective leaving group compared to trichlorophenyl; may lead to different reaction pathways (e.g., C-acylation instead of cyclization). nih.gov |

| Bis(carbamimidoyl) malonates | Proposed as reactive intermediates; good leaving group potential in related structures. nih.gov | Potential for chlorine-free synthesis. nih.gov | Further investigation is needed to establish them as general cyclocondensation agents. nih.gov |

Other Significant Reaction Pathways

Aryl Migration Studies in Ester Formation

The high reactivity of bis(2,4,6-trichlorophenyl) esters of malonic acid, sometimes referred to as 'magic malonates', is thought to be potentially due to the formation of aryloxycarbonyl ketene intermediates, especially at elevated temperatures (423–533 K) in the condensed phase. researchgate.net This hypothesis suggests a reaction mechanism that involves an intramolecular rearrangement.

In the context of cyclization reactions with 2-arylmalonates, it is proposed that arylketene ester intermediates are formed at high temperatures (above 250°C). nih.gov This pathway offers a quick route for cyclization, although the high temperature requirement is a significant drawback for sensitive substrates. nih.gov

Enolate Alkylation and Nucleophilic Substitution Reactions

The malonic ester synthesis is a classic method for the alkylation of the α-carbon of a malonic ester. libretexts.orgwikipedia.org The process involves the deprotonation of the acidic α-hydrogen by a base to form an enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide. libretexts.orgwikipedia.orglibretexts.org

The reactivity of the enolate is a key factor in these reactions. While diethyl malonate is commonly used, the principles of enolate formation and alkylation are applicable to other malonic esters as well. libretexts.orgpressbooks.pub The enolate of diethyl malonate is readily formed with sodium ethoxide and is a good nucleophile for SN2 reactions with primary or methyl halides. libretexts.orgpressbooks.pub

The use of different ester groups, such as the 2,4,6-trichlorophenyl group in this compound, would influence the acidity of the α-hydrogens and the reactivity of the resulting enolate. The strong electron-withdrawing nature of the trichlorophenyl groups would be expected to increase the acidity of the α-hydrogens, potentially allowing for the use of weaker bases for enolate formation.

The alkylated malonic ester can undergo further reactions. For instance, hydrolysis of the ester groups followed by decarboxylation is a common subsequent step in the malonic ester synthesis, yielding a substituted carboxylic acid. libretexts.orgwikipedia.orglibretexts.org It is also possible to perform a second alkylation if an acidic α-hydrogen remains after the first alkylation step. libretexts.orgwikipedia.org

Applications in Advanced Organic Synthesis

Role as a Key Reagent in Heterocycle Synthesis

BTCPM is widely recognized as a key cyclocondensation reagent for the synthesis of six-membered heterocycles. These reactions typically involve the reaction of BTCMP with 1,3-dinucleophiles to form a variety of "malonyl heterocycles," which are characterized by a 1,3-dicarbonyl moiety or its enolized tautomer. nih.gov

One of the most prominent applications of BTCMP is in the synthesis of pyrimidones. For instance, the reaction of BTCMP with 2-aminopyridine (B139424) is a common method for preparing these compounds. researchgate.net Some of the resulting pyrimidinone derivatives have shown potential as antiviral agents, including activity against HIV.

The versatility of BTCMP extends to the synthesis of other important heterocyclic systems. It has been successfully employed in the preparation of:

Pyrido[1,2-a]quinazolines

Spirothiazolopyrimidines

Pyrido[1,2-a]benzimidazoles nih.gov

2-Hydroxyquinolizin-4-ones researchgate.net

These heterocyclic cores are of significant interest in medicinal chemistry due to their association with a wide range of biological activities, including antiviral, antibacterial, and antitumoral properties. The reaction conditions for these cyclocondensations often involve heating the reactants in a high-boiling solvent such as bromobenzene (B47551) or diphenyl ether, or by fusing them together in the melt at temperatures between 150-250°C. nih.gov

Strategic Utility in Complex Molecule Construction

The high reactivity of bis(2,4,6-trichlorophenyl) malonate makes it a strategic choice for the construction of complex molecules where less reactive malonate esters, such as diethyl malonate, fail to provide satisfactory yields. nih.gov While simpler malonates often require basic catalysts and elevated temperatures to react with 1,3-dinucleophiles, BTCMP can drive these reactions more efficiently. nih.gov

An example of its strategic use is in the synthesis of pyrido[1,2-a]benzimidazoles. The reaction between the appropriate dinucleophile and BTCMP proceeds readily in refluxing bromobenzene to yield the desired heterocyclic product. nih.gov In contrast, attempts to use other reactive malonate derivatives like bis(trimethylsilyl) malonates under similar conditions resulted only in C-acylation without the desired cyclization. nih.gov This highlights the unique efficacy of BTCMP in facilitating specific and often challenging cyclization reactions.

The application of BTCMP is not limited to the synthesis of fused heterocyclic systems. It has also been used in the synthesis of substituted α-pyrones, which are important structural motifs in natural products and pharmacologically active compounds. researchgate.net

Contribution to Modern Synthetic Methodologies

The development and use of this compound represent a significant contribution to modern synthetic methodologies. It provides a more reactive alternative to traditional malonate reagents, enabling syntheses that might otherwise be inefficient or unfeasible. nih.gov

While highly effective, it is worth noting that BTCMP is a more expensive reagent compared to simpler malonates and can be sensitive to decomposition if not stored properly. nih.gov From a green chemistry perspective, the presence of chlorine in BTCMP is a consideration. nih.gov Despite these factors, its value as a powerful reagent for the synthesis of complex, biologically relevant heterocyles is well-established in the field of organic synthesis. nih.gov

The synthesis of BTCMP itself has been a subject of study, with methods involving the reaction of malonic acid with 2,4,6-trichlorophenol (B30397) in the presence of a coupling agent like oxalyl chloride. researchgate.net This allows for the preparation of the reagent, which can then be employed in a variety of synthetic applications.

Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Molecular and Crystal Structure Elucidation.researchgate.netapolloscientific.co.uk

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of bis(2,4,6-trichlorophenyl) malonate.

Analysis of Molecular Geometry and Conformation (e.g., Non-Planarity, Dihedral Angles).researchgate.netapolloscientific.co.uk

The crystal structure reveals a non-planar molecular conformation. The molecule crystallizes in the monoclinic space group Cc. researchgate.net The two 2,4,6-trichlorophenyl rings are not in the same plane; a significant dihedral angle of 67.8° exists between them. researchgate.net Furthermore, the dihedral angle between the central CH₂–C(O)–O segment and each of the phenyl rings is 83.8°. researchgate.net These specific angular relationships highlight the steric hindrance imposed by the bulky, ortho-substituted trichlorophenyl groups, which forces the molecule into a twisted conformation. Bond lengths and angles within the malonate and trichlorophenyl moieties fall within expected ranges for similar structures. researchgate.net

| Crystal Data and Structure Refinement for this compound | |

| Empirical formula | C₁₅H₆Cl₆O₄ |

| Formula weight | 462.90 |

| Crystal system | Monoclinic |

| Space group | Cc |

| a (Å) | 12.0980(11) |

| b (Å) | 10.0628(9) |

| c (Å) | 15.1518(14) |

| β (°) | 104.231(1) |

| Volume (ų) | 1788.0(3) |

| Z | 4 |

| Dihedral angle between benzene (B151609) rings | 67.8° |

| Dihedral angle between central CH₂–C(O)–O and phenyl ring | 83.8° |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule in solution.

Proton NMR (¹H NMR) for Structural Assignment.researchgate.netrsc.orgscbt.comresearchgate.net

The ¹H NMR spectrum of this compound exhibits characteristic signals that are consistent with its molecular structure. A key diagnostic signal appears for the malonyl CH₂ protons. The protons on the trichlorophenyl rings also give rise to signals in the aromatic region of the spectrum. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the structural analysis of this compound, offering precise mass measurements and information on fragmentation patterns that confirm its molecular identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which serves as definitive evidence for its molecular formula. The experimentally determined exact mass can be compared against the theoretical mass calculated from the isotopic masses of its constituent atoms.

The molecular formula of this compound is C₁₅H₆Cl₆O₄. HRMS analysis confirms this composition by providing a high-precision mass measurement. chemsrc.com The exact mass is reported as 459.839722. chemsrc.com This value is crucial for distinguishing the compound from other potential isomers or molecules with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₆Cl₆O₄ |

| Theoretical Exact Mass (Monoisotopic) | 459.839722 u |

| Nominal Mass | 460 u |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column before being introduced into the mass spectrometer for ionization and detection.

While specific retention indices and detailed fragmentation patterns for this compound are not widely published, the general principles of its analysis can be described. The mass spectrum would show a molecular ion peak corresponding to the compound's mass, and various fragment ions resulting from the cleavage of its chemical bonds. Expected fragmentation pathways would include the loss of one or both 2,4,6-trichlorophenoxy groups. The technique is highly sensitive, capable of detecting compounds at very low concentrations, such as ng L⁻¹ levels for other chlorinated aromatic compounds. nih.gov

Vibrational Spectroscopy (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) Spectroscopy, provides detailed information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific vibrational modes (e.g., stretching, bending).

For this compound, the FT-IR spectrum is dominated by a very strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester groups. This peak is typically observed around 1720 cm⁻¹. The presence of this intense band is a key indicator of the malonate structure. Other significant absorptions would include those for C-O stretching, aromatic C=C stretching, and C-Cl stretching. Periodic FT-IR analysis is recommended to monitor the purity and stability of the compound over its shelf life.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1720 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O Stretch | 1000-1300 | Medium |

| C-Cl Stretch | 600-800 | Strong-Medium |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy examines the transitions between electronic energy levels within a molecule upon the absorption or emission of light, typically in the ultraviolet (UV) and visible (Vis) regions.

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within its two 2,4,6-trichlorophenyl chromophores. These aromatic rings contain π-electron systems that absorb UV light, leading to π → π* transitions. The exact absorption maxima (λmax) depend on the solvent environment but would be characteristic of a substituted benzene ring.

Regarding emission spectroscopy, there is no direct evidence to suggest that this compound is itself a strongly fluorescent compound. However, a closely related compound, bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO), is a famous and widely used reagent in chemiluminescence. researchgate.netsigmaaldrich.com In TCPO-based systems, the oxalate reacts with hydrogen peroxide to form a high-energy intermediate (1,2-dioxetanedione). researchgate.net This intermediate does not emit light itself but efficiently transfers its energy to an added fluorescent molecule (a fluorophore), which then emits light at its characteristic wavelength. researchgate.netsigmaaldrich.com This process is known as sensitized chemiluminescence. While the malonate ester is a key reagent in various chemical syntheses, its role in light-emitting applications is not established in the same way as its oxalate counterpart. nih.gov

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecules like bis(2,4,6-trichlorophenyl) malonate. cmu.edunih.gov DFT calculations allow for the determination of the molecule's electron distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. These calculations are crucial for understanding the molecule's reactivity.

The electronic structure dictates the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the calculated electrostatic potential map can highlight regions of positive and negative charge, indicating likely sites for reaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While specific DFT studies focusing solely on the electronic structure and reactivity of this compound are not extensively detailed in the public domain, the principles of DFT are widely applied to similar organic molecules. cmu.edunih.govresearchgate.net Such calculations would typically involve geometry optimization of the molecule followed by the computation of its electronic properties using a suitable functional and basis set. nih.gov

Conformational Analysis via Computational Modeling

Computational modeling has been instrumental in understanding the three-dimensional structure and conformational preferences of this compound. Crystal structure analysis reveals that the molecule adopts a non-planar conformation. researchgate.net

A key structural feature is the dihedral angle between the two trichlorophenyl rings, which has been determined to be 67.8°. researchgate.net Furthermore, the dihedral angle between the central methylene-carboxy-ester segment and the phenyl ring is 83.8°. researchgate.net This non-planar arrangement is a result of steric hindrance between the bulky trichlorophenyl groups.

Computational methods, such as molecular mechanics and DFT, can be used to explore the potential energy surface of the molecule and identify its most stable conformers. These models can also predict the rotational barriers around the ester linkages, providing a more dynamic picture of the molecule's structure.

Table 1: Key Dihedral Angles in this compound

| Dihedral Angle | Value (°) |

| Between the two trichlorophenyl rings | 67.8 |

| Between the central CH2—C(O)—O segment and the phenyl ring | 83.8 |

Data sourced from crystallographic studies. researchgate.net

Elucidation of Reaction Mechanisms through Theoretical Studies

Theoretical studies play a critical role in elucidating the mechanisms of reactions involving this compound. These esters are known for their high reactivity, particularly in reactions carried out at elevated temperatures. researchgate.net

One proposed mechanism for its enhanced reactivity involves the formation of an aryloxycarbonyl ketene (B1206846) intermediate, especially in the higher-temperature range. researchgate.net Computational modeling can be employed to investigate the feasibility of this and other potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate and determine the most likely mechanism.

For example, theoretical studies can model the reaction of this compound with nucleophiles, such as 2-aminopyridine (B139424), which is a common reaction used in the synthesis of pyrimidinones. researchgate.net These calculations can help to understand the role of the trichlorophenyl group in activating the malonate for nucleophilic attack and to rationalize the observed product distribution.

Prediction of Spectroscopic Properties from Computational Models

Computational models are also capable of predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

For instance, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov By calculating the energies of electronic transitions, the absorption maxima can be estimated.

Similarly, computational methods can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These predictions can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Sustainability and Future Research Directions

Development of Environmentally Benign Alternatives and Processes

The drive to move away from halogenated reagents has spurred research into more environmentally friendly alternatives to Bis(2,4,6-trichlorophenyl) malonate. While this reagent is highly effective for the synthesis of six-membered heterocycles due to its high reactivity, this often comes at an environmental cost. nih.govvdoc.pub

One of the most common and cheaper alternatives is diethyl malonate . However, its reactivity is significantly lower. For instance, in some cyclocondensation reactions where this compound gives high yields at moderate temperatures, diethyl malonate may require much higher temperatures (often above 250°C) and still result in significantly lower yields (sometimes less than 5%). nih.govjst.go.jp

Another explored alternative is bis(trimethylsilyl) malonates . These were investigated as a potentially more reactive, non-halogenated option. However, experiments have shown that their reactivity is often insufficient for certain cyclocondensation reactions, and they tend to decompose at the elevated temperatures required for the reaction to proceed. nih.gov

The development of greener processes for synthesizing malonate esters is also a key area of research. This includes:

Biocatalytic Synthesis: The use of enzymes, such as Candida antarctica lipase (B570770) B, to catalyze the synthesis of malonate polyesters under mild, solvent-free conditions. rsc.org This approach avoids the use of harsh chemical reagents and high temperatures.

Environmentally Benign Hydrolysis: Practical, large-scale synthesis of malonate half-esters has been achieved through selective monohydrolysis of diesters using inexpensive reagents and a high proportion of water as the solvent, generating no hazardous by-products. researchgate.net

Bio-based Production: Malonic acid and its simple esters are now available through sustainable, bio-based production processes, which can serve as a starting point for developing greener, more complex malonate reagents. rsc.org

| Feature | This compound | Diethyl Malonate | Bis(trimethylsilyl) malonate |

| Reactivity | High | Low | Low to Moderate |

| Reaction Conditions | Often milder (e.g., room temp. to 150°C) | Harsh (e.g., >250°C) | Moderate, but prone to decomposition |

| Green Chemistry Concerns | High chlorine content, potential for toxic byproducts | Generally considered greener, but high energy input needed | Non-halogenated, but silyl (B83357) groups can generate waste |

| Cost & Availability | More expensive, specialized reagent | Inexpensive, readily available | More expensive than diethyl malonate |

Emerging Applications in Novel Synthetic Transformations

This compound's high reactivity makes it a valuable tool for the synthesis of complex molecules, particularly heterocyclic compounds that are scaffolds for a wide range of biologically active molecules. Its use allows for reactions to proceed under conditions where less reactive malonates, like diethyl malonate, fail or give poor yields. nih.govvdoc.pub

Emerging applications are primarily in the field of medicinal and materials chemistry:

Synthesis of Bioactive Heterocycles: It is a key reagent in the synthesis of various fused heterocyclic systems. These include:

Pyrido[1,2-a]pyrimidinones: Scaffolds for compounds with potential as plant immune inducers against viral infections. acs.org

Thiazolopyrimidines: A class of compounds with a range of biological activities. semanticscholar.orgnih.gov

Iminodipyridinopyrimidines: Investigated as potent inhibitors of the Hepatitis C virus (HCV). researchgate.net

Aryl Benzimidazole-Pyridones: Evaluated as potential cytotoxic agents against human tumor cell lines. researchgate.net

Inhibitors of Human Leukocyte Elastase (HLE): This compound has been used in the development of novel, orally active inhibitors of HLE, which are potential treatments for inflammatory diseases such as COPD, asthma, and cystic fibrosis. vaia.com

Materials Science: this compound has been used in the synthesis of coumarin (B35378) derivatives which, in turn, are used as sensitizers in dye-sensitized solar cells (DSSCs), highlighting a potential application in renewable energy technologies. acs.org

The "novelty" of these transformations often lies in the efficient construction of complex molecular architectures that would be difficult to access using conventional reagents. The high electrophilicity of the malonate carbon in this compound facilitates cyclocondensation reactions with a wide range of nucleophiles. nih.gov

Interdisciplinary Research Opportunities

The applications of this compound and the search for its alternatives create a fertile ground for interdisciplinary research, bridging organic synthesis with pharmacology, agricultural science, and materials science.

Medicinal Chemistry and Pharmacology: The synthesis of novel heterocyclic compounds with potential antiviral, antibacterial, and anticancer properties is a prime example of this interdisciplinary synergy. nih.gov Organic chemists can design and synthesize new molecules using reagents like this compound, which are then evaluated by pharmacologists for their biological activity and mechanisms of action. semanticscholar.orgresearchgate.netresearchgate.net The development of inhibitors for specific enzymes like HLE and mGlu5 receptors further underscores this collaboration. vaia.comresearchgate.net

Agricultural Science: The use of this compound to synthesize pyrido[1,2-a]pyrimidinone-based plant immune inducers opens up a new avenue for developing green pesticides. acs.org This involves collaboration between synthetic chemists and plant scientists to design, synthesize, and test new compounds for their efficacy in protecting crops from diseases.

Materials Science and Engineering: The application of derivatives synthesized from this compound in dye-sensitized solar cells is a clear intersection with materials science. acs.org This research requires expertise in organic synthesis to create new dye molecules and materials science to fabricate and test the performance of the solar cells. Further research could explore other advanced materials derived from this reactive malonate.

The development of greener alternatives also presents interdisciplinary challenges and opportunities. For instance, the use of biocatalysis for malonate synthesis brings together organic chemistry and biotechnology. rsc.org Similarly, assessing the environmental fate and toxicity of both the parent compound and its potential replacements requires collaboration with environmental scientists and toxicologists. nih.govnih.gov

Q & A

Q. What are common synthetic routes for preparing bis(2,4,6-trichlorophenyl) malonate, and what are the critical reaction parameters?

this compound is synthesized via esterification of malonic acid with 2,4,6-trichlorophenol under acidic conditions. Key parameters include temperature control (150–250°C in melt reactions) and solvent selection (e.g., bromobenzene or diphenyl ether for reflux conditions). Avoiding moisture is critical due to the compound’s susceptibility to hydrolysis. Reaction yields are highly dependent on stoichiometric ratios and purity of starting materials .

Q. How is this compound used in heterocyclic compound synthesis?

This reagent is widely employed in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered malonyl heterocycles. For example, it reacts with enamines or aminothiazoles to synthesize fused pyrimidinones or thiazolo[3,2-a]pyrimidine derivatives. Catalyst-free protocols in acetone at room temperature have achieved 30–40% yields for specific heterocycles, such as benzo[4,5]thiazolo[3,2-a]pyrimidines .

Q. What are the best practices for storing this compound to prevent decomposition?

The compound is sensitive to moisture and thermal degradation. Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Shelf life is limited to 6–12 months; periodic FT-IR or NMR analysis is recommended to monitor purity .

Advanced Research Questions

Q. How can researchers address low yields in cyclocondensation reactions involving this compound?

Yield optimization requires fine-tuning reaction conditions:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of dinucleophiles.

- Catalysis : Lewis acids like ZnCl₂ or Mg(OEt)₂ can accelerate reaction kinetics .

- Temperature gradients : Stepwise heating (e.g., 80°C → 150°C) minimizes side reactions. Comparative studies show that this compound outperforms diethyl malonate, which yields <5% under similar conditions .

Q. What strategies exist to replace chlorine-containing malonates in alignment with Green Chemistry principles?

Researchers are exploring non-halogenated alternatives:

- Trimethylsilyl malonates : Offer comparable reactivity but require anhydrous conditions.

- Mixed anhydrides : Formed with trifluoroacetic anhydride, these derivatives avoid chlorine but necessitate low-temperature handling. Preliminary data suggest these alternatives achieve 50–60% yields in cyclocondensation with aromatic amines .

Q. How can contradictory data in reported reaction yields be resolved?

Discrepancies often arise from impurities in starting materials or variations in workup procedures. Mitigation strategies include:

- Standardized purification : Recrystallization from chloroform/ethanol (1:1) improves product purity .

- In situ monitoring : Use HPLC or TLC to track reaction progress and identify intermediates.

- Reproducibility protocols : Detailed reporting of solvent grade, catalyst loading, and heating rates is essential .

Q. What methodologies are effective for characterizing crystal structures of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD resolved the crystal structure of this compound (C₁₅H₆Cl₆O₄), confirming a monoclinic lattice with Cl···Cl non-covalent interactions. Complementary techniques like powder XRD and DFT-based computational modeling validate packing patterns .

Q. How can the biological activity of heterocycles synthesized from this compound be evaluated?

- Enzyme inhibition assays : Test derivatives against targets like cyclic-AMP phosphodiesterase using fluorometric substrates.

- In vivo models : Hypotensive effects can be assessed in rodent models via blood pressure monitoring.

- Structure-activity relationships (SAR) : Modify substituents on the malonate backbone to correlate structural features with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.